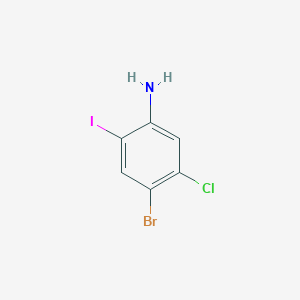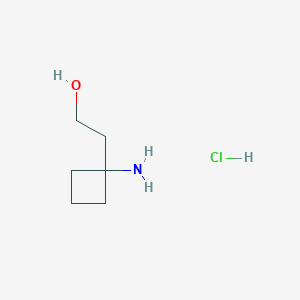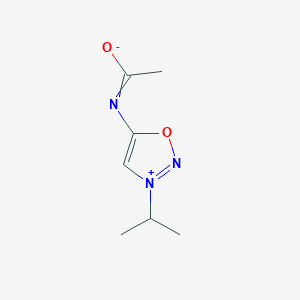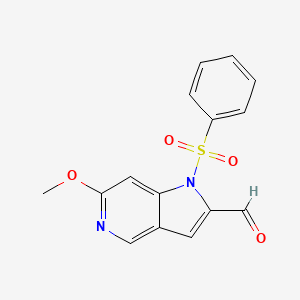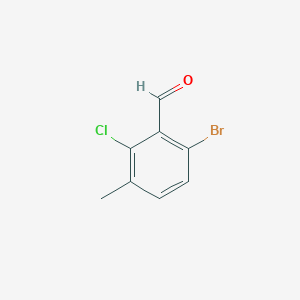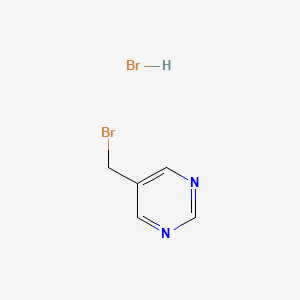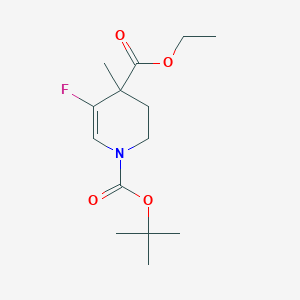![molecular formula C14H20ClF3N2 B1377644 3-丙基-1-[3-(三氟甲基)苯基]哌嗪盐酸盐 CAS No. 1443980-71-9](/img/structure/B1377644.png)
3-丙基-1-[3-(三氟甲基)苯基]哌嗪盐酸盐
描述
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is a compound with the CAS Number: 1432680-85-7 . It is a derivative of piperazine . The compound is used as an intermediate in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is C14H19F3N2 . The compound has a molecular weight of 272.31 .Physical And Chemical Properties Analysis
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is available as either a base or the hydrochloride salt . The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .科学研究应用
合成和化学结构分析
- 已经对包括具有三氟甲基苯基基团的各种哌嗪衍生物的合成进行了研究。这些研究通常侧重于通过红外、核磁共振和质谱等技术确认合成化合物的化学结构,如在相关化合物的合成中所证明的(王晓山,2011)。
抗毒蕈碱活性
- 哌嗪衍生物已被研究其抗毒蕈碱活性,这与治疗尿失禁等疾病有关。这包括研究这些化合物对毒蕈碱受体的选择性和效力(C. Kaiser 等人,1993)。
药理学特征
- 包括三氟甲基苯基哌嗪在内的各种哌嗪化合物已被合成并评估其与已知药物相似的药理学特征。这包括检查它们在体外和体内的活性,例如抗血清素能、抗肾上腺素能和抗组胺能活性(G. Caliendo 等人,1993)。
抗抑郁和抗焦虑活性
- 已经对哌嗪衍生物的抗抑郁和抗焦虑活性进行了研究,检查了它们在强迫游泳试验和十字迷宫法等行为测试中的作用(J. Kumar 等人,2017)。
双重抗高血压药
- 哌嗪化合物已被设计和合成作为潜在的双重抗高血压药。这些研究通常涉及以不同形式制备这些化合物,如盐酸盐,并使用核磁共振和红外光谱等技术分析它们的结构(Pavlína Marvanová 等人,2016)。
与多巴胺受体的相互作用
- 已经对与哌嗪化合物相关的吩噻嗪衍生物及其与多巴胺受体的相互作用进行了研究。这与多巴胺受体的生化和药理学研究尤为相关(V. Soskic 等人,1991)。
抗癌活性
- 哌嗪衍生物已被合成并研究其潜在的抗癌活性。这包括评估它们对特定癌细胞的影响,并将它们的功效与现有的抗癌药物进行比较(L. Yurttaş 等人,2014)。
抗惊厥和抗菌活性
- 一些哌嗪衍生物已被评估其潜在的抗惊厥和抗菌活性,包括神经功能缺损测试以及对各种细菌和真菌的活性测试(M. Aytemir 等人,2004)。
杀虫剂应用
- 哌嗪化合物已被设计和合成作为潜在的新型杀虫剂,基于它们的 5-羟色胺能活性。这些研究包括评估它们对特定害虫(如粘虫)的生物活性(M. Cai 等人,2010)。
作用机制
Target of Action
The primary targets of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride are serotonin receptors . It acts on serotonin receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride interacts with its targets by functioning as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means it binds to these receptors and activates them, leading to an increase in the effect of serotonin.
Biochemical Pathways
The compound affects the serotonin pathway, which is a critical biochemical pathway in the body. Serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. By acting on serotonin receptors, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride can influence these physiological processes .
Pharmacokinetics
It is known that the compound is metabolized in the liver
Result of Action
The molecular and cellular effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride’s action include changes in mood, anxiety levels, and other physiological processes regulated by serotonin . For example, it has been found to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .
生化分析
Biochemical Properties
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been shown to bind to serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . These interactions suggest that the compound may influence serotonin signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes. Additionally, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride has been found to interact with the serotonin transporter (SERT), promoting the release of serotonin .
Cellular Effects
The effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride on various cell types and cellular processes are profound. It has been observed to reduce locomotor activity and produce aversive effects in animal models . This compound influences cell signaling pathways by modulating serotonin receptor activity, which can lead to changes in gene expression and cellular metabolism. The impact on serotonin signaling pathways suggests potential effects on mood regulation, anxiety, and other neuropsychological functions.
Molecular Mechanism
At the molecular level, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride exerts its effects through binding interactions with serotonin receptors and the serotonin transporter . It functions as a full agonist at several serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . These binding interactions result in the modulation of serotonin release and reuptake, influencing various downstream signaling pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable, with consistent effects observed in both in vitro and in vivo studies . Long-term exposure to the compound may lead to sustained changes in serotonin signaling and associated cellular processes.
Dosage Effects in Animal Models
The effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may produce mild effects on serotonin signaling and behavior. At higher doses, it can lead to significant alterations in locomotor activity, anxiety-like behaviors, and other neuropsychological effects . Toxic or adverse effects, such as seizures and respiratory depression, have been observed at high doses .
Metabolic Pathways
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is metabolized primarily in the liver, involving enzymes such as CYP2D6, CYP1A2, and CYP3A4 . These metabolic pathways lead to the formation of various metabolites, which may also contribute to the compound’s overall pharmacological effects. The interaction with these enzymes suggests potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with the serotonin transporter (SERT), facilitating its uptake and distribution within serotonergic neurons . This interaction influences the compound’s localization and accumulation in specific tissues, particularly in the brain.
Subcellular Localization
The subcellular localization of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is primarily within serotonergic neurons, where it interacts with serotonin receptors and transporters . The compound’s activity and function are influenced by its localization within these neurons, affecting serotonin release and reuptake. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
属性
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMIENLAHBJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




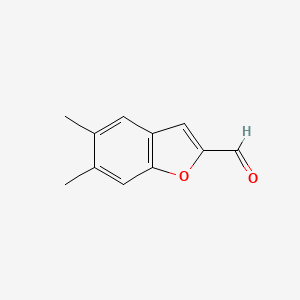
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
